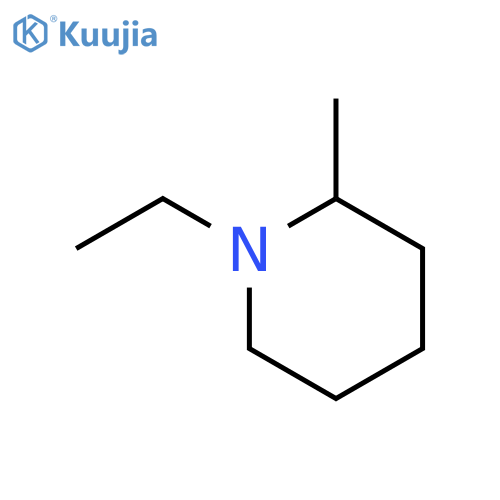Cas no 766-52-9 (1-ethyl-2-methyl-piperidine)

1-ethyl-2-methyl-piperidine structure
商品名:1-ethyl-2-methyl-piperidine
1-ethyl-2-methyl-piperidine 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-2-methylpiperidine
- 2-Pipecoline, 1-ethyl-
- 1-ethyl-2-methyl-piperidine
- NoName_3490
- SCHEMBL772189
- 766-52-9
- LPCWDBCEHWHJGX-UHFFFAOYSA-N
- a-Methyl-a'-athyl-piperidin
- DTXSID00902914
- Piperidine, 1-ethyl-2-methyl-
-
- インチ: InChI=1S/C8H17N/c1-3-9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3
- InChIKey: LPCWDBCEHWHJGX-UHFFFAOYSA-N
- ほほえんだ: CCN1CCCCC1C
計算された属性
- せいみつぶんしりょう: 127.13621
- どういたいしつりょう: 127.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- PSA: 3.24
1-ethyl-2-methyl-piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-1.0g |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 1.0g |
¥4536.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-250.0mg |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 250.0mg |
¥1814.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-1G |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 1g |
¥ 4,620.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-500.0mg |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 500.0mg |
¥3026.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1284-100.0mg |
1-ethyl-2-methyl-piperidine |
766-52-9 | 95% | 100.0mg |
¥1361.0000 | 2024-08-02 |
1-ethyl-2-methyl-piperidine 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
766-52-9 (1-ethyl-2-methyl-piperidine) 関連製品
- 4897-50-1(1,4'-bipiperidine)
- 87571-88-8(Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)
- 504-03-0(Nanofin)
- 73579-08-5(N,1-dimethylpiperidin-4-amine)
- 98998-25-5(8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)
- 41838-46-4(1-methylpiperidin-4-amine)
- 62813-02-9(1-Cyclopropylpiperidin-4-amine)
- 7560-83-0(N,N-Dicyclohexylmethylamine)
- 50533-97-6(N,N-Dimethylpiperidin-4-amine)
- 5004-07-9(4-(Pyrrolidinyl)piperidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:766-52-9)1-ethyl-2-methyl-piperidine

清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):171.0/227.0/379.0/568.0